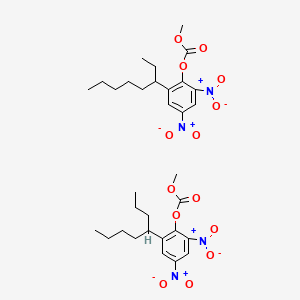
Dinocton-O
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dinocton-O is a synthetic compound with the chemical formula C₃₂H₄₄N₄O₁₄ and a molecular weight of 708.72 g/mol . It is a mixture of 4,6-dinitro-2-(3-octyl)phenyl methyl carbonate and 4,6-dinitro-2-(4-octyl)phenyl methyl carbonate . This compound has been used as a fungicide and acaricide, primarily to control fungal diseases such as powdery mildew .
Méthodes De Préparation
The synthesis of Dinocton-O involves the reaction of 4,6-dinitro-2-(3-octyl)phenol and 4,6-dinitro-2-(4-octyl)phenol with methyl chloroformate under basic conditions . The reaction is typically carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
Dinocton-O undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various nitro derivatives.
Reduction: Reduction of this compound can lead to the formation of amino derivatives.
Substitution: The nitro groups in this compound can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Dinocton-O has been studied for its applications in various fields:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying nitroaromatic reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its nitro groups.
Medicine: Explored for its potential use in developing new pharmaceuticals.
Industry: Used as a fungicide and acaricide in agriculture to control fungal diseases and pests.
Mécanisme D'action
Dinocton-O exerts its effects primarily through the inhibition of oxidative phosphorylation in fungi and mites . It disrupts the proton gradient across the mitochondrial membrane, leading to a loss of ATP production and cell death . The molecular targets include enzymes involved in the electron transport chain .
Comparaison Avec Des Composés Similaires
Dinocton-O is similar to other dinitrophenol compounds, such as 2,4-dinitrophenol and 4,6-dinitro-2-sec-butylphenol . this compound is unique due to its specific octyl substituents, which enhance its lipophilicity and biological activity . The similar compounds include:
- 2,4-Dinitrophenol
- 4,6-Dinitro-2-sec-butylphenol
- 4,6-Dinitro-2-isopropylphenol
Propriétés
Numéro CAS |
8069-76-9 |
|---|---|
Formule moléculaire |
C32H44N4O14 |
Poids moléculaire |
708.7 g/mol |
Nom IUPAC |
(2,4-dinitro-6-octan-3-ylphenyl) methyl carbonate;(2,4-dinitro-6-octan-4-ylphenyl) methyl carbonate |
InChI |
InChI=1S/2C16H22N2O7/c1-4-6-7-8-11(5-2)13-9-12(17(20)21)10-14(18(22)23)15(13)25-16(19)24-3;1-4-6-8-11(7-5-2)13-9-12(17(20)21)10-14(18(22)23)15(13)25-16(19)24-3/h2*9-11H,4-8H2,1-3H3 |
Clé InChI |
BTYIGYHTCNTYTP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(CC)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])OC(=O)OC.CCCCC(CCC)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])OC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


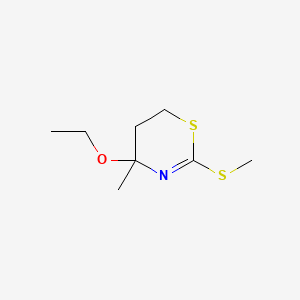
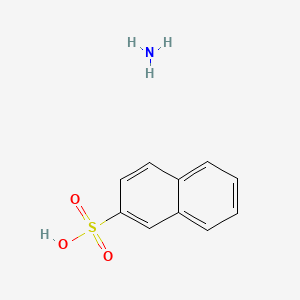
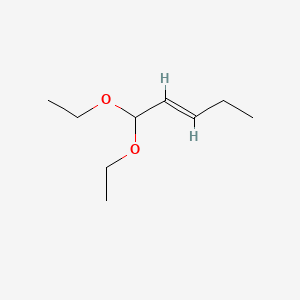

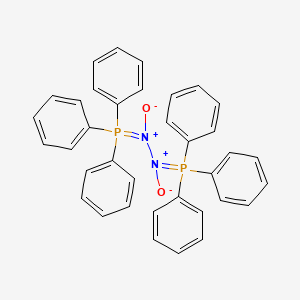

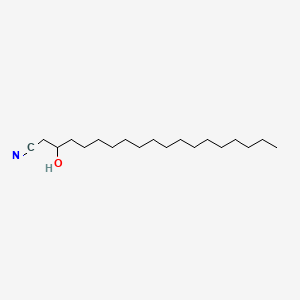
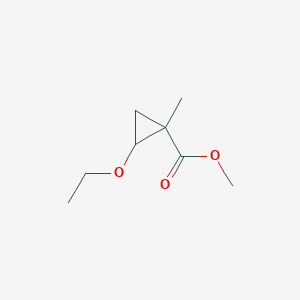
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1-hydroxy-15-[(2R,3S)-2-hydroxy-3-[[(E)-2-methylbut-2-enoyl]amino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-9-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13834424.png)
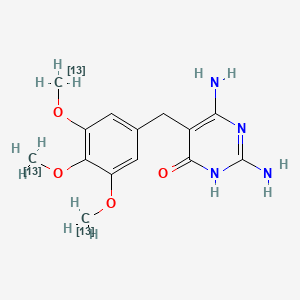
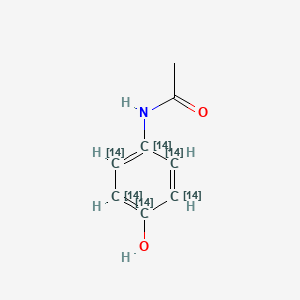
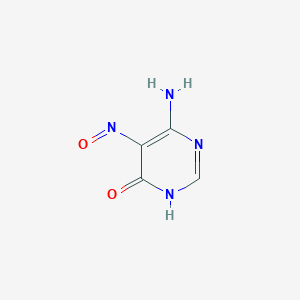
![(2-{[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}phenyl)arsonic acid](/img/structure/B13834447.png)
![2,2'-[(1R,2R,4R,5R)-Bicyclo[2.2.1]heptane-2,5-diylbis(nitrilomethylidyne)]bis[4,6-bis(1,1-dimethylethyl)phenol](/img/structure/B13834459.png)
